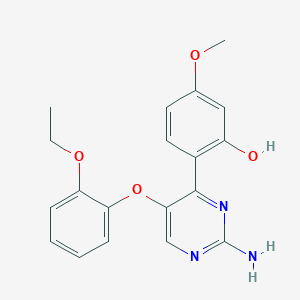

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol

Description

Properties

IUPAC Name |

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-3-25-15-6-4-5-7-16(15)26-17-11-21-19(20)22-18(17)13-9-8-12(24-2)10-14(13)23/h4-11,23H,3H2,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBYEDYTIDYJBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OC)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-ethoxyphenol with appropriate pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain pathways. Studies have shown that methoxyphenols can act as COX-2 inhibitors, suggesting that this compound may possess anti-inflammatory properties .

Antioxidant Properties

The antioxidant capacity of related compounds has been evaluated using various assays, such as the DPPH radical scavenging activity. These studies suggest that this compound may exhibit significant antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases .

Anticancer Potential

Preliminary studies have indicated that phenolic compounds can influence cancer cell proliferation. The cytotoxicity of this compound against various cancer cell lines needs further investigation, but the structural similarity to known anticancer agents suggests potential efficacy in cancer therapeutics .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization with methoxy and phenolic groups. The synthesis process can be optimized for yield and purity through methods such as thermal crystallization, which has been reported to enhance product quality significantly .

Case Study 1: COX Inhibition

A study focusing on the structure-activity relationship (SAR) of methoxyphenols demonstrated that modifications to the phenolic structure could enhance COX-2 inhibitory activity. The findings indicated a correlation between molecular structure and biological activity, providing insights into how similar compounds might be optimized for therapeutic use .

Case Study 2: Antioxidant Evaluation

In another study, a series of methoxy-substituted phenols were tested for their radical scavenging abilities. Results showed a strong linear relationship between the chemical structure and antioxidant capacity, suggesting that this compound could be a potent antioxidant agent based on its structural features .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol and related pyrimidine derivatives:

Key Findings:

Substituent Effects on Binding Affinity: The naphthyl group in AP-NP confers the highest binding affinity (-10.8 kcal/mol) due to extensive hydrophobic interactions with the hACE2-S interface . Ethoxyphenoxy (target compound) and 3-methoxyphenyl (AP-3-OMe-Ph) substituents exhibit weaker binding, suggesting that electron-donating groups (e.g., methoxy) may reduce potency compared to aromatic hydrocarbons (naphthyl).

Physicochemical Properties: The target compound’s methoxyphenol group likely improves aqueous solubility compared to AP-NP’s naphthyl group, which is critical for oral bioavailability.

Biological Activity :

- While AP-NP and AP-3-OMe-Ph are prioritized for antiviral activity, 4-fluorobenzyloxy analogs () show antibacterial effects, highlighting the scaffold’s versatility .

Critical Analysis of Methodologies

- Computational Studies : Molecular docking (AutoDock Vina , AutoDock4 ) and MD simulations in provide reliable binding energy rankings but lack experimental validation.

- Synthetic Accessibility : Compounds with simpler substituents (e.g., AP-3-OMe-Ph) are easier to synthesize than halogenated or naphthyl derivatives, as seen in and .

Biological Activity

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol, also known by its CAS number 850745-53-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N2O4, indicating a complex structure conducive to various biological interactions. The compound features a pyrimidine ring substituted with an ethoxyphenoxy group and a methoxy group, which may influence its pharmacological profile.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical in cancer cell survival and growth .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin biosynthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders. Compounds with similar scaffolds have demonstrated potent inhibitory effects on tyrosinase activity. For example, in comparative studies, certain derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory potency . This suggests that this compound may also possess similar properties.

Neuroprotective Effects

Neurotropic activity has been observed in some derivatives of pyrimidine compounds. These compounds have shown promise in promoting neurite outgrowth and enhancing neuronal survival under stress conditions. The neuroprotective mechanisms are believed to involve the modulation of neurotrophic factors and anti-apoptotic signaling pathways .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a related pyrimidine derivative in various cancer cell lines. The compound was found to significantly reduce cell viability in breast and prostate cancer cells, with IC50 values ranging from 10 to 30 µM. The study concluded that the compound's mechanism involved the induction of apoptosis through caspase activation and mitochondrial pathway modulation .

Case Study 2: Tyrosinase Inhibition

In another study focusing on skin lightening agents, several phenolic compounds were screened for their ability to inhibit tyrosinase. The results indicated that compounds structurally similar to this compound displayed significant inhibition with IC50 values as low as 20 µM, suggesting potential applications in cosmetic formulations aimed at reducing skin pigmentation .

Research Findings Summary

Q & A

Q. What are the recommended synthetic routes for 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol, and how can purity be optimized?

The synthesis of pyrimidine derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, pyrimidine cores are often constructed via Biginelli or similar multicomponent reactions, followed by aryl coupling (e.g., Suzuki-Miyaura for phenoxy groups) . Purity optimization requires chromatographic techniques (e.g., column chromatography, HPLC) and recrystallization using polar aprotic solvents like DMSO or DMF. Confirming purity via NMR (for structural integrity) and LC-MS (for molecular weight validation) is critical .

Q. How can structural elucidation and stereochemical properties of this compound be validated?

X-ray crystallography is the gold standard for resolving crystal structures and stereochemistry. For example, pyrimidine derivatives with methoxy and ethoxy substituents have been analyzed using single-crystal diffraction to determine dihedral angles between aromatic rings and hydrogen-bonding networks . Alternative methods include NOESY NMR to study spatial proximity of substituents and DFT calculations to predict electronic environments .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 254–280 nm) is effective for quantification, using C18 columns and acetonitrile/water gradients. For trace analysis, LC-MS/MS with electrospray ionization (ESI) provides higher sensitivity. Validation should include spike-recovery experiments in biological or environmental matrices to assess interference .

Advanced Research Questions

Q. How do substituents (e.g., ethoxy, methoxy) influence the compound’s bioactivity and binding mechanisms?

Substituents dictate electronic and steric interactions with biological targets. For instance, methoxy groups enhance lipid solubility and membrane permeability, while ethoxy groups may stabilize π-π stacking in receptor binding pockets. Comparative studies using analogues (e.g., replacing ethoxy with methylthio or fluorine) can isolate substituent effects. Molecular docking simulations (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) reveal structure-activity relationships .

Q. How can contradictory data on the compound’s stability under physiological conditions be resolved?

Conflicting stability data may arise from varying pH, temperature, or solvent systems. Design accelerated degradation studies under controlled conditions (e.g., 37°C in PBS at pH 7.4 vs. gastric pH 1.2) and monitor degradation products via LC-MS. For example, hydrolytic cleavage of the pyrimidine ring in acidic conditions has been reported for similar compounds, necessitating protective prodrug strategies .

Q. What strategies mitigate off-target interactions in pharmacological studies?

Use isoform-selective assays (e.g., kinase panels) to identify off-target binding. For example, pyrimidine derivatives with methoxy groups have shown unintended inhibition of cytochrome P450 enzymes. Competitive binding assays with fluorescent probes (e.g., Fluor-de-Lys) and CRISPR-edited cell lines (knocking out suspected off-targets) can improve specificity .

Q. How can environmental fate and degradation pathways be modeled for this compound?

Apply computational tools like EPI Suite to predict biodegradation half-lives and partition coefficients (LogP). Experimental validation via OECD 301F ready biodegradability tests or soil microcosm studies under aerobic/anaerobic conditions is critical. Metabolite identification using high-resolution mass spectrometry (HRMS) can map degradation pathways .

Methodological Notes

- Crystallography : Use low-temperature (100 K) data collection to minimize thermal motion artifacts .

- Assay Design : Include positive controls (e.g., known inhibitors) and orthogonal assays (e.g., SPR and ITC for binding affinity) to reduce false positives .

- Data Contradictions : Apply multivariate analysis (e.g., PCA) to identify experimental variables causing discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.